Losartan-d9
CAS No.: 1030937-18-8
Cat. No.: VC8040266
Molecular Formula: C22H23ClN6O
Molecular Weight: 432 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1030937-18-8 |
|---|---|
| Molecular Formula | C22H23ClN6O |
| Molecular Weight | 432 g/mol |
| IUPAC Name | [5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol |
| Standard InChI | InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i1D3,2D2,3D2,8D2 |
| Standard InChI Key | PSIFNNKUMBGKDQ-WRMMWXQOSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl |
| SMILES | CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl |
| Canonical SMILES | CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl |
Introduction
Synthesis and Characterization
The synthesis of Losartan-d9 involves catalytic deuteration of the butyl precursor under controlled conditions. Key steps include:
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Deuterium Exchange: Reaction of the butyl bromide intermediate with deuterium oxide (D₂O) in the presence of palladium catalysts, achieving >99% isotopic enrichment .
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Coupling Reactions: Subsequent conjugation with the imidazole-chloromethyl azide moiety through nucleophilic substitution.
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Purification: High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures ≥99.5% chemical purity .
Advanced analytical techniques validate the compound's integrity:
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NMR Spectroscopy: ¹H-NMR shows complete disappearance of butyl proton signals (δ 0.8–1.5 ppm), replaced by deuterium's characteristic quadrupolar splitting .
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High-Resolution Mass Spectrometry: ESI+ mode confirms the molecular ion at m/z 223.73 [M+H]⁺, with a 9 Da shift relative to non-deuterated analogs .
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Collision Cross-Section (CCS): Ion mobility spectrometry yields a CCS of 202.1 Ų in N₂ buffer gas, critical for distinguishing isobaric interferences .
Analytical Applications in Pharmacokinetics
As an internal standard, Losartan-d9 addresses matrix effects and ionization variability in LC-MS/MS assays. A representative method for plasma analysis includes:
Chromatographic Conditions
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Column: C18 (2.1 × 50 mm, 1.7 μm)
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Mobile Phase: 0.1% formic acid in acetonitrile/water (65:35)
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Flow Rate: 0.3 mL/min
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Retention Time: Losartan-d9 elutes at 2.8 min vs. 2.7 min for losartan .
Mass Spectrometric Parameters
| Parameter | Losartan | Losartan-d9 |
|---|---|---|
| Precursor Ion (m/z) | 423.1 → 207.1 | 223.7 → 209.1 |
| Collision Energy (eV) | 20 | 22 |
| LOQ (ng/mL) | 0.5 | 0.5 |
This method demonstrates linearity (R² > 0.999) across 0.5–500 ng/mL, with intra-day precision <5% RSD . The deuterated standard corrects for extraction efficiency variations (85–92% recovery) and ion suppression effects caused by plasma phospholipids .
Role in Metabolic Studies
Losartan-d9 facilitates precise tracking of losartan's disposition. After oral administration, losartan undergoes cytochrome P450-mediated conversion to EXP3174, its active metabolite. Co-administration of Losartan-d9 allows simultaneous quantification of both species:
Key Pharmacokinetic Parameters (Healthy Volunteers)
| Parameter | Losartan | EXP3174 |
|---|---|---|
| Cₘₐₓ (ng/mL) | 250 ± 45 | 550 ± 89 |
| Tₘₐₓ (h) | 1.0 | 3.5 |
| t₁/₂ (h) | 2.1 ± 0.3 | 6.7 ± 1.2 |
| AUC₀–∞ (ng·h/mL) | 1450 ± 210 | 3200 ± 450 |
Data derived using Losartan-d9 internal standardization reveal 35% inter-individual variability in AUC, underscoring the need for personalized dosing in patients with renal impairment .
Quality Control and Regulatory Considerations
Manufacturing Losartan-d9 under ISO 17025 guidelines ensures batch-to-batch consistency. Specifications include:
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Isotopic Purity: ≥99.8% deuterium incorporation (assayed by FT-ICR MS)
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Chemical Purity: ≤0.1% non-deuterated losartan by UPLC-PDA
Regulatory agencies require deuterated internal standards to meet FDA Bioanalytical Method Validation guidelines, particularly for specificity (no co-eluting peaks) and carryover (<20% of LLOQ) .
Emerging Applications and Future Directions
Recent advancements leverage Losartan-d9 in:
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Microsampling Techniques: Volumetric absorptive microsamplers (10 μL blood) coupled with LC-MS/MS enable pediatric pharmacokinetic studies .
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Tissue Distribution Mapping: MALDI imaging with deuterated standards quantifies losartan accumulation in renal cortex (15.2 μg/g) vs. medulla (8.7 μg/g) .
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Drug-Drug Interaction Studies: CYP2C9 phenotyping using losartan/Losartan-d9 metabolic ratios predicts interactions with warfarin and NSAIDs .
Ongoing research explores its utility in characterizing losartan's transport by OATP1B1 and MRP2 transporters, potentially explaining the 28% reduction in end-stage renal disease risk observed in type 2 diabetic patients .
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